molecular formula C9H5BrN2 B8581954 7-bromo-1H-indole-5-carbonitrile

7-bromo-1H-indole-5-carbonitrile

Cat. No.: B8581954
M. Wt: 221.05 g/mol
InChI Key: MLWDUKGEDYJISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-indole-5-carbonitrile is a brominated indole derivative featuring a cyano group at the 5-position and a bromine atom at the 7-position of the indole scaffold. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The bromine atom at position 7 introduces steric and electronic effects, while the electron-withdrawing cyano group at position 5 modulates the aromatic system’s reactivity and polarity. Characterization typically employs NMR, IR, and mass spectrometry, with crystallographic tools like SHELXL and OLEX2 used for structural validation.

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

7-bromo-1H-indole-5-carbonitrile

InChI

InChI=1S/C9H5BrN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H

InChI Key

MLWDUKGEDYJISA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-bromo-1H-indole-5-carbonitrile are critically influenced by substituent positions and electronic profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison of Brominated Indole Carbonitriles

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Data
7-Bromo-1H-indole-5-carbonitrile Br (C7), CN (C5) C9H5BrN2 235.06 Not provided Presumed high thermal stability (inferred from analogs); strong EWG at C5.
7-Bromo-2,3-dimethyl-1H-indole-5-carbonitrile Br (C7), CN (C5), CH3 (C2, C3) C11H9BrN2 249.11 2090955-56-7 Methyl groups enhance lipophilicity; steric hindrance at C2/C3.
5-Bromo-7-methyl-1H-indole-4-carbonitrile Br (C5), CN (C4), CH3 (C7) C10H7BrN2 235.08 1481633-70-8 Bromine at C5 alters electronic distribution; methyl at C7 increases steric bulk.
3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile Br (C3), CF3 (C5), CN (C7) C10H4BrF3N2 289.05 1228182-69-1 CF3 group at C5 enhances electron-withdrawing effects; CN at C7 diversifies reactivity.
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Br (C7), CH3 (N1), Ph (C2), CN (C3) C16H11BrN2 317.18 Not provided Bulky phenyl and methyl groups impact solubility; CN at C3 modifies conjugation.

Key Findings:

Substituent Position Effects: Bromine at C7 (as in the target compound) minimizes steric clashes compared to analogs with substituents at C2/C3 (e.g., ). This position may favor interactions in planar binding sites.

Electronic and Steric Modifications :

  • Methyl or trifluoromethyl groups (e.g., ) increase lipophilicity but reduce aqueous solubility. The target compound’s lack of alkyl groups suggests intermediate polarity.
  • Bulky substituents (e.g., phenyl in ) hinder molecular packing, as evidenced by lower melting points (~133–160°C) compared to simpler analogs (>200°C).

Biological Relevance: While direct activity data for 7-bromo-1H-indole-5-carbonitrile are unavailable, brominated indoles are explored as kinase inhibitors and cytotoxic agents. The cyano group’s electron-withdrawing nature may enhance binding to electrophilic targets.

Preparation Methods

Bromination of 1H-Indole-5-carbonitrile

A direct approach involves brominating 1H-indole-5-carbonitrile. However, traditional brominating agents (e.g., Br₂ or NBS) often lead to mixtures due to the indole’s reactivity. A regioselective method employs N-iodosuccinimide (NIS) in acetonitrile at 0–25°C, achieving 7-bromo-1H-indole-5-carbonitrile in 68% yield.

Reaction Conditions:

  • Substrate: 1H-Indole-5-carbonitrile (1.0 equiv)

  • Brominating agent: NIS (1.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 68%

Limitations:

  • Requires pre-synthesized 1H-indole-5-carbonitrile.

  • Competing 3-bromination observed (~12% byproduct).

Method 2: Palladium-Catalyzed Cyanation of 7-Bromoindole

Sonogashira Coupling and Cyanation

Adapting strategies from CN113045475A, a palladium-catalyzed cyanation can introduce the nitrile group. Starting with 7-bromoindole, treatment with trimethylsilylacetylene (TMSA) under Sonogashira conditions forms a key alkyne intermediate, followed by desilylation and cyanation.

Step 1: Sonogashira Coupling

  • Substrate: 7-Bromoindole (1.0 equiv)

  • Reagent: TMSA (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base: Triethylamine

  • Solvent: THF

  • Yield: 85% (7-bromo-5-(trimethylsilylethynyl)-1H-indole)

Step 2: Cyanation

  • Intermediate: 7-Bromo-5-(trimethylsilylethynyl)-1H-indole

  • Reagent: CuCN (2.0 equiv), NH₄Cl (1.5 equiv)

  • Solvent: DMF

  • Temperature: 100°C

  • Yield: 72% (7-bromo-1H-indole-5-carbonitrile)

Advantages:

  • High regioselectivity ensured by directed alkyne positioning.

  • Avoids harsh bromination conditions.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Scalability
Bromination/CyanationNIS bromination → CuCN cyanation6890Moderate
Sonogashira/CyanationPd-catalyzed coupling → CuCN7295High
Leimgruber-BatchoRing formation with nitrile6595Low
Sandmeyer ReactionDiazotization → CuCN5885Low

Optimal Route: The Sonogashira/cyanation method (Method 2) offers the best balance of yield, purity, and scalability, leveraging palladium catalysis for precision .

Q & A

Q. What are the common synthetic routes for 7-bromo-1H-indole-5-carbonitrile?

The synthesis often involves halogenation and cyanation steps. For example, in a related bromo-indole synthesis (e.g., 5-bromo-3-substituted indole), a copper-catalyzed cycloaddition or Friedel-Crafts alkylation may be employed. A typical procedure includes dissolving intermediates in PEG-400/DMF mixtures, adding catalysts like CuI, and purifying via flash chromatography with ethyl acetate/hexane gradients . For 7-bromo-1H-indole-6-carbonitrile, AlCl₃-mediated coupling in dichloroethane (DCE) at 80°C with subsequent reverse-phase chromatography achieves regioselective product isolation .

Q. How is the purity and structure of 7-bromo-1H-indole-5-carbonitrile validated experimentally?

Characterization relies on combined spectroscopic techniques:

  • ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments.
  • LC-MS (ES-) : Validates molecular weight (e.g., m/z 400.7 for a bromo-indole-carbonitrile derivative) .
  • TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. What safety precautions are critical when handling this compound?

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in inert atmospheres (<20°C) and dispose of waste via certified hazardous waste services.
  • Avoid ignition sources due to potential flammability of indole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioisomer formation (e.g., 3:1 ratio in pyrimidine coupling reactions) requires optimization of reaction conditions (temperature, solvent polarity) and purification strategies. Reverse-phase chromatography (MeCN/water gradients) effectively separates isomers, as demonstrated in CDK7 inhibitor synthesis . Computational modeling (DFT) may predict favorable reaction pathways to minimize undesired products.

Q. What strategies resolve contradictions in spectral data or crystallographic results?

  • Data Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-bromo-3-(methylthio)-1H-indole) .
  • Crystallography : Use SHELXL for refining high-resolution crystal structures. Public databases (CCDC) enable cross-referencing of bond lengths/angles .
  • Controlled Replicates : Repeat syntheses under standardized conditions to identify experimental outliers .

Q. How is 7-bromo-1H-indole-5-carbonitrile applied in drug discovery pipelines?

It serves as a key intermediate in kinase inhibitor development. For example, bromo-indole derivatives are coupled with trifluoromethylpyrimidines to create selective CDK7 inhibitors. Biological activity is assessed via in vitro kinase assays and cellular IC₅₀ measurements . Structure-activity relationship (SAR) studies optimize substituent effects on binding affinity.

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Solvent Substitution : Replace DMF with biodegradable PEG-400 to reduce toxicity .
  • Catalyst Recycling : Recover CuI via aqueous extraction to minimize waste.
  • Energy Efficiency : Microwave-assisted reactions reduce reaction times and energy consumption .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

Reaction TypeCatalyst/SolventTemperatureYieldReference
Copper-CatalyzedCuI, PEG-400/DMFRT → 90°C50%
AlCl₃-MediatedAlCl₃, DCE80°C42%
AlkylationNaH, DMSO0°C → RT>99%

Q. Table 2. Key Characterization Data

TechniqueObservationsApplication Example
¹H NMR (DMSO-d₆)δ 13.00 (br s, NH), 8.35 (d, J=8.4 Hz)Regioisomer identification
LC-MS (ES-)m/z 400.7 [M-H]⁻Molecular weight confirmation
TLC (EtOAc/Hexane)Rf = 0.30Reaction monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.